4-[(4-chlorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps:
Formation of the Chlorophenyl Methyl Sulfide: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorophenyl methyl sulfide.
Cyclization: The chlorophenyl methyl sulfide is then reacted with a suitable cyclopentane derivative under acidic conditions to form the cyclopenta[d]pyrimidinone core.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfanyl and chlorophenyl groups.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorophenyl and sulfanyl groups can interact with various molecular targets, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: This compound shares the chlorophenyl and sulfanyl groups but has a different core structure.
4-Chlorophenyl Methyl Sulfide: A simpler compound with only the chlorophenyl and sulfanyl groups.
4-[(4-Chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one: A closely related compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C15H15ClN2OS |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C15H15ClN2OS/c1-18-13-4-2-3-12(13)14(17-15(18)19)20-9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
FPSNZMMERKBKCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=NC1=O)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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